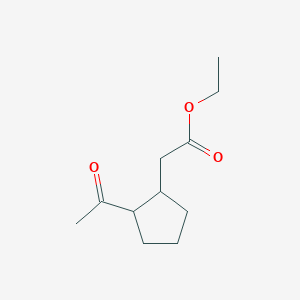

Ethyl (2-acetylcyclopentyl)acetate

Description

Ethyl (2-acetylcyclopentyl)acetate is an alicyclic ester characterized by a cyclopentane ring substituted with an acetyl group (COCH₃) at the 2-position and an ethyl acetate moiety attached via a methylene bridge.

The compound’s synthesis likely involves cyclopentane ring functionalization, such as Friedel-Crafts acylation or esterification of cyclopentanol derivatives, followed by esterification with ethyl acetate precursors. Similar compounds are frequently used as intermediates in pharmaceutical synthesis (e.g., anti-inflammatory agents or protease inhibitors) and agrochemicals due to their balanced lipophilicity and stereochemical versatility .

Properties

CAS No. |

188620-87-3 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 2-(2-acetylcyclopentyl)acetate |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(13)7-9-5-4-6-10(9)8(2)12/h9-10H,3-7H2,1-2H3 |

InChI Key |

BNWFVPZEGRTPDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCCC1C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-acetylcyclopentyl)acetate typically involves the esterification of 2-acetylcyclopentanone with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency and yield of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetylcyclopentyl)acetate undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.

Oxidation: Oxidizing agents can convert the ester into carboxylic acids or other oxidized products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-acetylcyclopentanone and ethanol.

Reduction: Corresponding alcohol.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl (2-acetylcyclopentyl)acetate has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-acetylcyclopentyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of its constituent parts, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Ring Size and Substituent Position :

- Cyclopentane vs. Cyclohexane : Ethyl 3-oxocyclohexane-1-carboxylate (cyclohexane ring) exhibits higher thermal stability due to reduced ring strain compared to cyclopentane analogs .

- 2-Oxo vs. 2-Acetyl : The 2-oxocyclopentyl group (ketone) in Ethyl 2-(2-oxocyclopentyl)acetate increases polarity, enhancing solubility in polar solvents, whereas the acetyl group in the target compound may improve steric bulk for chiral resolution .

Functional Group Diversity: Amino-substituted analogs (e.g., Ethyl 2-amino-2-cyclopentylacetate) introduce hydrogen-bonding capacity, favoring use in peptide coupling reactions . Aromatic esters (e.g., Ethyl 2-phenylacetoacetate) leverage π-π interactions for applications in UV-absorbing materials or fragrance synthesis .

Physicochemical and Reactivity Trends

- Polarity : Cyclopentane derivatives with oxygen-containing substituents (e.g., oxo, acetyl) exhibit higher polarity than fluorinated or hydrocarbon analogs, impacting chromatographic retention times .

- Reactivity: The β-ketoester group in Ethyl 2-phenylacetoacetate facilitates keto-enol tautomerism, enabling nucleophilic reactions absent in saturated cyclopentyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.